ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate
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Overview
Description
Ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolidinone ring, a pyridine moiety, and a benzoate ester, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a suitable thioamide with an α-halo ester under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolidinones.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyridine Derivatives: Widely used in pharmaceuticals and agrochemicals.
Benzoate Esters: Commonly used as preservatives and in the synthesis of other compounds.
Uniqueness
Ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate is unique due to its combination of a thiazolidinone ring, a pyridine moiety, and a benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[(2Z)-2-(6-methylpyridin-2-yl)imino-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-18(24)14-9-7-13(8-10-14)11-15-17(23)22-19(26-15)21-16-6-4-5-12(2)20-16/h4-10,15H,3,11H2,1-2H3,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXBRYFJODBIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC(=N3)C)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N/C(=N/C3=CC=CC(=N3)C)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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